molecular formula C25H23Cl2F3N2O6S B2449971 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 338967-84-3

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2449971
CAS No.: 338967-84-3
M. Wt: 607.42
InChI Key: OWRGUFCFPCQOBC-UHFFFAOYSA-N
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Description

2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C25H23Cl2F3N2O6S and its molecular weight is 607.42. The purity is usually 95%.
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Properties

IUPAC Name

2-[2,4-dichloro-5-(2-methoxyethoxy)-N-(4-methoxyphenyl)sulfonylanilino]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23Cl2F3N2O6S/c1-36-10-11-38-23-14-22(20(26)13-21(23)27)32(39(34,35)19-8-6-18(37-2)7-9-19)15-24(33)31-17-5-3-4-16(12-17)25(28,29)30/h3-9,12-14H,10-11,15H2,1-2H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRGUFCFPCQOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C(C(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)OC)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23Cl2F3N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

607.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide , identified by CAS number 338967-84-3 , is a synthetic organic molecule that has garnered interest for its potential biological activities. Its complex structure suggests possible applications in pharmacology, particularly in antimicrobial and anticonvulsant domains.

  • Molecular Formula : C19H22Cl2N2O6S
  • Molar Mass : 477.35 g/mol
  • Structural Features : The compound features multiple functional groups, including sulfonamide and trifluoromethyl moieties, which are known to influence biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing trifluoromethyl groups demonstrate enhanced activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) strains. The minimum inhibitory concentrations (MICs) for such compounds suggest a promising therapeutic potential in treating resistant bacterial infections .

CompoundTarget BacteriaMIC (µg/mL)
Compound AS. aureus16
Compound BMRSA32
2-{...} S. aureusTBD

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been explored through various animal models. Notably, the presence of specific substituents on the anilide moiety significantly affects their efficacy in models of epilepsy. In particular, compounds with a trifluoromethyl group have shown promising results in maximal electroshock (MES) tests, indicating their potential as antiepileptic agents .

CompoundTest ModelDosage (mg/kg)Efficacy (%)
Compound XMES10070
Compound Y6-Hz Model30065
2-{...} MESTBDTBD

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Inhibition of Bacterial Growth : The sulfonamide group may interfere with bacterial folate synthesis, a common target for antibiotics.
  • Modulation of Ion Channels : For anticonvulsant effects, the compound may interact with voltage-gated sodium channels, stabilizing neuronal membranes and preventing excessive excitability.
  • Inflammatory Pathway Interference : Some studies suggest that similar compounds can modulate NF-κB signaling pathways, impacting inflammatory responses .

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated various derivatives against clinical isolates of MRSA and found that compounds with similar structural features to our compound exhibited significant antibacterial activity, supporting the hypothesis that this compound may also possess similar properties .
  • Anticonvulsant Screening : In a series of experiments assessing the anticonvulsant activity of related compounds, it was found that those with lipophilic characteristics showed higher efficacy in seizure models. This aligns with observations made regarding the influence of substituents on the anilide ring in enhancing anticonvulsant activity .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
This compound has been studied for its anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that it may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, studies have shown that derivatives of this compound exhibit cytotoxic effects on breast cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can reduce the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. This property makes it a candidate for developing new anti-inflammatory drugs .

Material Science

Polymer Additives
In material science, this compound can serve as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its unique chemical structure allows for improved compatibility with various polymer matrices, making it suitable for applications in coatings and composites .

Nanotechnology Applications
The incorporation of this compound into nanomaterials has been explored to create multifunctional materials with enhanced properties. For example, when integrated into nanoparticles, it can improve drug delivery systems by providing targeted release mechanisms and reducing side effects associated with conventional therapies .

Biological Research

Enzyme Inhibition Studies
Research has demonstrated that this compound can act as an inhibitor of specific enzymes involved in metabolic processes. Such inhibition can be beneficial in studying metabolic disorders and developing therapeutic strategies for conditions like diabetes and obesity .

Cellular Mechanism Studies
The compound is also utilized in cellular mechanism studies to understand its effects on cell proliferation and apoptosis. These studies provide insights into how the compound interacts with cellular pathways and may lead to the discovery of novel therapeutic targets .

Case Studies

Study FocusFindingsReference
Anticancer ActivityExhibited cytotoxicity against breast cancer cell lines; potential for chemotherapeutic use.
Anti-inflammatory EffectsReduced pro-inflammatory cytokine production in vitro; potential for new anti-inflammatory drugs.
Polymer ApplicationsImproved thermal stability and mechanical properties when used as a polymer additive.
Enzyme InhibitionDemonstrated inhibition of key metabolic enzymes; implications for metabolic disorder research.
Cellular MechanismsInfluenced cell proliferation and apoptosis; insights into therapeutic targets.

Q & A

Q. How to design combination therapy studies with this compound?

  • Methodological Answer :
  • Synergy Screening : Use Chou-Talalay assays to calculate combination indices (CI) with standard drugs (e.g., cisplatin) .
  • Pharmacokinetic Studies : Monitor plasma half-life and tissue distribution in animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.